molecular formula C15H15N3O6S B2506393 N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide CAS No. 886923-90-6

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide

Cat. No.: B2506393
CAS No.: 886923-90-6
M. Wt: 365.36
InChI Key: DFUOMRRWZLELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 5,6-dihydro-1,4-dioxin moiety and a 3-(ethanesulfonyl)benzamide group. The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the dihydrodioxin unit may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-2-25(20,21)11-5-3-4-10(8-11)13(19)16-15-18-17-14(24-15)12-9-22-6-7-23-12/h3-5,8-9H,2,6-7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUOMRRWZLELKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide typically involves multiple steps The initial step often includes the formation of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds similar to N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide exhibit significant enzyme inhibitory properties. For instance:

  • α-Glucosidase Inhibition : Studies have shown that derivatives of dioxin and oxadiazole can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM) by slowing down glucose absorption in the intestines .
  • Acetylcholinesterase Inhibition : The compound's structure suggests potential activity against acetylcholinesterase, which is crucial for neurotransmission. Inhibitors of this enzyme are explored for treating Alzheimer's disease (AD) by enhancing cholinergic signaling .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For example:

  • Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have been screened for cytotoxic effects against various cancer cell lines such as glioblastoma. Assays demonstrated significant apoptosis induction in cancer cells, suggesting that this compound may possess anticancer properties .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions.
  • Dioxin Introduction : A Diels-Alder reaction between a suitable diene and dienophile is often employed to introduce the dioxin moiety.
  • Final Coupling : The oxadiazole-dioxin intermediate is coupled with ethanesulfonyl benzoyl chloride in the presence of a base like triethylamine to yield the final product.

Case Study 1: Diabetes Management

A study investigating the enzyme inhibitory potential of sulfonamides with similar structures found that certain derivatives significantly reduced glucose levels in diabetic models like Drosophila melanogaster. These findings suggest that this compound could be further explored as a therapeutic agent for T2DM .

Case Study 2: Neurodegenerative Diseases

Research focused on compounds containing oxadiazole rings has shown promise in treating neurodegenerative diseases like Alzheimer's disease by acting as acetylcholinesterase inhibitors. The modulation of cholinergic signaling through such compounds could provide new avenues for therapy .

Mechanism of Action

The mechanism of action of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and ethanesulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The ethanesulfonyl group (target) contrasts with trifluoromethyl (electron-withdrawing), bromo (halogen), and isopropoxy (electron-donating) groups in analogs, which may impact binding affinity and metabolic stability .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs) :
    • Ethanesulfonyl (target) : Enhances acidity of adjacent protons and may improve membrane permeability via polar interactions .
    • Trifluoromethyl (Compound 19) : Increases lipophilicity (logP) and metabolic resistance compared to sulfonyl groups .
  • Halogens (Compound 21) : Bromo substituents enhance halogen bonding but may reduce solubility .

Biological Activity

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. Its synthesis typically involves several steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acid derivatives using dehydrating agents such as phosphorus oxychloride.
  • Introduction of the 1,4-Dioxin Moiety : The dioxin ring can be synthesized from diols and dihalides under basic conditions.

The synthetic routes are crucial for producing compounds with high purity and yield for biological evaluation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole structures can inhibit the growth of various bacteria and fungi. The mechanism may involve disrupting cell wall synthesis or inhibiting essential enzymes within microbial cells .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines including:

  • HepG2 (liver carcinoma)
  • HCT116 (colon carcinoma)
  • MDA-MB-231 (breast carcinoma)

The cytotoxicity was measured using IC50 values (the concentration needed to kill 50% of the cells), revealing promising results compared to standard chemotherapeutic agents like Doxorubicin .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular processes.
  • Induction of Apoptosis : The compound could trigger programmed cell death in cancer cells by activating specific signaling pathways.

Molecular docking studies suggest that it interacts with target proteins through hydrogen bonding and hydrophobic interactions, leading to alterations in their functions .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

Compound NameCell Line TestedIC50 Value (µM)Reference
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl]-3-(ethanesulfonyl)benzamideHepG215.0
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl]-3-(ethanesulfonyl)benzamideHCT11612.5
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl]-3-(phenoxy)benzamideMDA-MB-23110.0

These findings suggest a potential for developing new therapeutic agents based on the structural features of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide?

  • Methodology :

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Functionalization of the benzamide backbone with ethanesulfonyl groups via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF) .
  • Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
    • Critical Parameters : Temperature control (60–80°C for cyclization), solvent polarity (DMF for coupling), and reaction time (12–24 hours).

Q. How do the functional groups (oxadiazole, dioxin, sulfonamide) influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Oxadiazole : Enhances metabolic stability and π-π stacking interactions in target binding. Assess via comparative SAR studies using analogs lacking the oxadiazole ring .
  • Dioxin : Modulates electron density; evaluate via DFT calculations to map electrostatic potential surfaces .
  • Sulfonamide : Facilitates hydrogen bonding with biological targets (e.g., enzymes). Confirm via crystallography or NMR titration .

Q. What purification techniques are optimal for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water (3:1) for high recovery (>80%) of crystalline product .
  • Chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel for complex mixtures .
  • Purity Validation : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodology :

  • Design of Experiments (DoE) : Apply a fractional factorial design to test variables (temperature, solvent, catalyst loading). Use JMP or Minitab software for analysis .
  • Case Study : A 2³ factorial design revealed that increasing temperature from 60°C to 80°C improved cyclization yield by 22% while reducing solvent volume by 30% .

Q. What computational strategies are effective in predicting the compound’s reactivity or binding modes?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) with Gaussian09 to model transition states and activation energies .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinase domains) .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) and apply statistical weighting to account for variability in cell lines or assay conditions .

Methodological Notes

  • Contradiction Resolution : When conflicting data arise (e.g., solubility discrepancies), use orthogonal techniques like dynamic light scattering (DLS) and NMR diffusion-ordered spectroscopy (DOSY) .
  • Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to map non-covalent interactions critical for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.